molecular formula C10H7ClN2O2S B1520879 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1172445-60-1

2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1520879
M. Wt: 254.69 g/mol
InChI Key: YYSATCIKIHUSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a carboxylic acid group . The compound also has a chlorophenyl group attached to it .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Biological Activity of Novel Derivatives The compound "2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid" and its derivatives have been synthesized and studied for their biological activities. A series of these novel derivatives were designed and systematically evaluated for their fungicidal and antivirus activities. Notably, some compounds demonstrated significant activity against various fungi and viruses, showing promise in the development of new strategies for fungi and virus control (Li Fengyun et al., 2015).

Antimicrobial Applications

Development of Antimicrobial Agents The synthesis process of certain derivatives involving the base structure of the compound has led to the creation of potential antimicrobial agents. These synthesized compounds were tested against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans. The compounds exhibited moderate antimicrobial activity, indicating their potential as a framework for developing new antimicrobial substances (P. Sah et al., 2014).

Corrosion Inhibition

Corrosion Inhibition for Iron Derivatives of the compound have been analyzed through quantum chemical and molecular dynamics simulation studies for their performance as corrosion inhibitors for iron. Theoretical approaches were used to predict the corrosion inhibition performances, and the results were in good agreement with experimental data. This indicates the potential of these derivatives in applications related to corrosion protection of metals (S. Kaya et al., 2016).

Biological Significance and Drug Transport

Biological Significance and Drug Transport Systems Derivatives of the compound have been synthesized and characterized, showing significant antibacterial and antifungal activities. This highlights their biological significance and potential use in therapeutic applications. Furthermore, a novel system for drug transport involving gold nanoparticles stabilized with a complex derived from the compound has been developed. This system aims to improve the delivery and stability of drugs, showcasing an innovative approach to enhancing drug efficacy (Saqib Ali et al., 2002), (I. Asela et al., 2017), (I. Asela et al., 2017).

properties

IUPAC Name

2-(3-chloroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSATCIKIHUSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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